molecular formula C12H13NO B15375485 1,4,7-Trimethylquinolin-2(1h)-one CAS No. 53761-46-9

1,4,7-Trimethylquinolin-2(1h)-one

Cat. No.: B15375485
CAS No.: 53761-46-9
M. Wt: 187.24 g/mol
InChI Key: FJPPBPYZSPMGAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,7-Trimethylquinolin-2(1h)-one is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

53761-46-9

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1,4,7-trimethylquinolin-2-one

InChI

InChI=1S/C12H13NO/c1-8-4-5-10-9(2)7-12(14)13(3)11(10)6-8/h4-7H,1-3H3

InChI Key

FJPPBPYZSPMGAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)N2C)C

Origin of Product

United States

Biological Activity

1,4,7-Trimethylquinolin-2(1H)-one is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H13NO\text{C}_{12}\text{H}_{13}\text{N}\text{O}

This compound features a quinoline ring system with three methyl groups at positions 1, 4, and 7.

Biological Activity Overview

Research on this compound indicates several biological activities including anti-inflammatory, antioxidant, and antimicrobial properties. These activities are primarily attributed to the compound's ability to modulate various biochemical pathways.

1. Anti-inflammatory Activity

Studies have shown that this compound exhibits significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition is crucial for reducing inflammation and pain. The compound's structure allows it to interact effectively with the active sites of these enzymes.

Table 1: COX Inhibition Data

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index
This compound22.90.376.3

The selectivity index indicates a preference for COX-2 inhibition over COX-1, which is beneficial for minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs .

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various in vitro assays. It was found to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models.

Table 2: Antioxidant Activity Assays

Assay TypeIC50 Value (μg/mL)
DPPH Radical Scavenging15.5
ABTS Radical Scavenging12.3

These results suggest that this compound could play a role in protecting cells from oxidative damage .

3. Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. In particular, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings highlight the potential application of this compound in treating bacterial infections .

The biological activities of this compound can be attributed to its ability to modulate various signaling pathways:

  • Inhibition of Pro-inflammatory Cytokines : The compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Scavenging Reactive Oxygen Species (ROS) : By neutralizing ROS, it protects cellular components from oxidative damage.
  • Disruption of Bacterial Cell Wall Synthesis : Its antimicrobial action may involve interference with the synthesis of bacterial cell walls.

Case Studies

Recent case studies have explored the therapeutic potential of this compound in various disease models:

Case Study 1 : In a murine model of arthritis, administration of this compound resulted in reduced joint inflammation and improved mobility compared to control groups.

Case Study 2 : A study involving diabetic rats demonstrated that the compound improved glycemic control and reduced oxidative stress markers significantly.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.